2,2,3-Trimethylhexane

Vue d'ensemble

Description

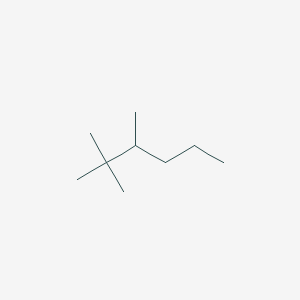

2,2,3-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it is a saturated hydrocarbon with a chain of carbon atoms that includes branches. This compound is one of the isomers of nonane and is known for its structural complexity due to the presence of three methyl groups attached to the hexane chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups. This can be done using Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound. Catalysts such as zeolites are often used to facilitate these reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions are less common for alkanes, but under certain conditions, this compound can be hydrogenated to form simpler alkanes.

Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine. This can be achieved using reagents like chlorine gas or bromine in the presence of ultraviolet light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium or platinum

Substitution: Chlorine gas (Cl2), bromine (Br2), ultraviolet light (UV)

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Simpler alkanes

Substitution: Halogenated alkanes

Applications De Recherche Scientifique

Introduction to 2,2,3-Trimethylhexane

This compound is a branched-chain alkane with the molecular formula . Its structure features a six-carbon hexane backbone with three methyl groups attached at the 2nd and 3rd carbon positions. This unique branching contributes to its physical and chemical properties, making it of interest in various scientific applications.

Chemistry

- Reference Compound in Gas Chromatography : this compound is widely used as a reference standard in gas chromatography due to its well-defined structure and predictable behavior. It helps in the calibration of instruments and the analysis of complex mixtures .

Biological Applications

- Solvent in Biochemical Assays : While not commonly used directly in biological research, its derivatives can serve as solvents in various biochemical assays. The hydrophobic nature of this compound allows it to dissolve non-polar substances effectively, facilitating the extraction and separation of hydrophobic compounds .

Industrial Applications

- Fuel Component : In the petrochemical industry, this compound is utilized as a high-octane component in gasoline formulations. Its structural characteristics contribute to improved combustion efficiency and reduced emissions .

Potential Medical Applications

- Investigated for Drug Delivery Systems : Due to its hydrophobic properties, there is ongoing research into using this compound and its derivatives in drug delivery systems. The compound's ability to encapsulate hydrophobic drugs could enhance their bioavailability and therapeutic efficacy .

Diabetes Management

Studies on plant extracts containing hydrocarbons have shown promise for managing diabetes through enzyme inhibition (e.g., α-glucosidase). While direct evidence for this compound is lacking, its chemical structure suggests potential similar activities based on existing research .

Mécanisme D'action

As an alkane, 2,2,3-Trimethylhexane primarily exhibits inert behavior under standard conditions. its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, for example, the compound undergoes dehydrogenation, where hydrogen atoms are removed, leading to the formation of double bonds or oxygen-containing functional groups.

Comparaison Avec Des Composés Similaires

- 2,2,4-Trimethylhexane

- 2,3,3-Trimethylhexane

- 2,3,4-Trimethylhexane

Comparison: 2,2,3-Trimethylhexane is unique due to the specific positioning of its methyl groups on the hexane chain. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity. Compared to its isomers, this compound may have different boiling points and reactivity patterns due to the steric effects and electronic distribution caused by the methyl groups.

Activité Biologique

2,2,3-Trimethylhexane (TMH) is a branched-chain alkane with the molecular formula C₉H₂₀. It is primarily studied for its physical properties and potential biological effects. Understanding its biological activity is crucial for assessing its safety in industrial applications and environmental impact. This article explores the biological activity of TMH, including metabolic pathways, toxicity studies, and potential health effects.

This compound is a colorless liquid at room temperature with a characteristic hydrocarbon odor. Its structure features three methyl groups attached to a hexane backbone, influencing its chemical behavior and interactions in biological systems.

Metabolic Pathways

The metabolism of TMH occurs primarily in the liver, where it undergoes oxidation and conjugation processes. Research indicates that TMH can be metabolized via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities. For instance, studies have shown that TMH can produce hydroxylated metabolites which may have implications for toxicity and bioactivity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of TMH. In one study involving male F344 rats, TMH was administered at doses of 50 and 500 mg/kg. Results indicated an increase in renal α2u-globulin levels, suggesting potential nephrotoxicity associated with higher doses. This effect was significantly more pronounced in males than females .

Additionally, chronic exposure to TMH has been linked to increased incidences of renal cell tumors in male rats when combined with certain carcinogenic initiators . However, no such effects were observed in female rats under similar conditions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds containing TMH. For example, essential oils derived from plants containing TMH exhibited significant antioxidant activity as measured by various assays (DPPH, FRAP). Such properties are beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

TMH has also been investigated for its antimicrobial properties. In specific formulations, the presence of TMH has been correlated with enhanced antibacterial activity against various pathogens. This suggests that TMH or its derivatives could be explored further for use in antimicrobial applications .

Study on Renal Toxicity

A notable case study involved the administration of TMH to male rats over an extended period. The study found that prolonged exposure resulted in significant renal damage characterized by increased cell turnover and the presence of hyaline droplets in kidney tissues. The findings underscore the need for careful monitoring of TMH exposure in occupational settings .

Antioxidant Activity Evaluation

In another study focusing on the antioxidant properties of essential oils containing TMH, researchers found that these oils demonstrated a mean zone of inhibition against bacterial strains ranging from 20.67 mm to 32.00 mm. The minimum inhibitory concentrations (MICs) were determined to be between 250 μg/ml and 15.625 μg/ml, indicating potent antibacterial activity linked to the presence of TMH .

Data Summary

| Property | Observation |

|---|---|

| Molecular Formula | C₉H₂₀ |

| Renal Toxicity (mg/kg) | Significant increase in α2u-globulin at 50 & 500 |

| Antioxidant Activity | IC50 values: DPPH >1000 μg/ml; FRAP 0.31 μg/ml |

| Antibacterial Activity | Mean zone of inhibition: 20.67 - 32.00 mm |

Propriétés

IUPAC Name |

2,2,3-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVFSZDQEHBJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274842 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.4 [mmHg] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-25-4 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.